molecular formula C7H13NO2 B3050514 Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole CAS No. 26562-68-5

Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole

Cat. No.: B3050514
CAS No.: 26562-68-5
M. Wt: 143.18 g/mol
InChI Key: AFRVEOQRRBJDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole is a bicyclic heterocyclic compound featuring fused oxazole rings. The structure includes a tetrahydro backbone (indicating partial saturation) and methyl substituents at the 2- and 7a-positions. For instance, it is utilized as a monomer in polymer synthesis, as noted in its copolymer with 1,1'-methylenebis[4-isocyanatobenzene] and other components .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7a-dimethyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6-5-8-3-4-9-7(8,2)10-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRVEOQRRBJDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCOC2(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949408
Record name 2,7a-Dimethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26562-68-5
Record name Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26562-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7a-Dimethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemical Properties and Structure

Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole is characterized by its bicyclic structure, which includes an oxazole ring fused to a tetrahydrofuran-like moiety. Its structural formula can be represented as follows:

  • IUPAC Name: 2,7a-Dimethyl-tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole
  • Molecular Weight: 143.186 g/mol
  • CAS Number: 26562-68-5

This compound exhibits significant stability and reactivity due to the presence of nitrogen and oxygen atoms in its structure.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its derivatives have shown promise as:

  • Anticancer Agents: Research indicates that compounds derived from oxazoles can induce apoptosis in cancer cells. A notable study demonstrated the synthesis of thermally stable azetidine derivatives that exhibit apoptosis-inducing properties .
  • Antimicrobial Activity: Some studies suggest that oxazole-containing compounds possess antimicrobial properties. The structural features of tetrahydro derivatives may enhance their efficacy against various pathogens.

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry: this compound can serve as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties.
  • Nanotechnology: The incorporation of this compound into nanomaterials may lead to enhanced functionalities such as improved electrical conductivity or catalytic activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as an important intermediate in various reactions:

  • Building Block for Synthesis: Its bicyclic structure makes it a valuable building block for synthesizing more complex organic molecules. Researchers have explored its use in multi-step synthesis pathways to create various heterocyclic compounds.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Azetidine DerivativesDeveloped a novel strategy for creating thermally stable compounds with apoptosis-inducing properties.
Chemical PropertiesDetailed analysis of the compound's physical and chemical properties, confirming its potential applications in medicinal chemistry.
Biological ActivityInvestigated the biological activity of related compounds, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazolo Derivatives

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Applications
Tetrahydro-2,7a-dimethyl-7aH-oxazolo[2,3-b]oxazole C₇H₁₁NO₂* 157.17* Oxazolo-oxazole (bicyclic) 2,7a-dimethyl Polymer synthesis
7a-[2-(3-cyclohexen-1-yl)ethyl]tetrahydro derivative C₁₃H₂₁NO₂ 223.31 Oxazolo-oxazole (bicyclic) Cyclohexenyl ethyl Undisclosed
2-Methylthiazolo[2,3-b]oxazol-5(6H)-one Varies Varies Thiazolo-oxazole (bicyclic) Benzylidene, methyl Anticancer agents
Thiazolo[3,2-b]-1,2,4-triazinone derivatives Varies Varies Thiazolo-triazinone Carboxylic acid derivatives Antimicrobial research

*Estimated based on structural analysis.

Key Observations :

  • Ring Systems: The target compound’s oxazolo-oxazole core differs from thiazolo-oxazole () and thiazolo-triazinone () derivatives, which incorporate sulfur or additional nitrogen atoms. These modifications influence electronic properties and bioactivity.
  • Substituents : Methyl groups in the target compound may enhance stability compared to bulkier substituents (e.g., cyclohexenyl ethyl in ), which could sterically hinder reactivity.

Biological Activity

Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole (CAS Number: 26562-68-5) is a heterocyclic compound with significant biological activity. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.186 g/mol
  • IUPAC Name : 2,7A-Dimethyl-Tetrahydro-2H-[1,3]Oxazolo[2,3-b][1,3]Oxazole
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclization reactions. For instance:

  • Cyclization of α-Bromoketones with Amides : This method utilizes visible-light photocatalysis to form oxazole derivatives efficiently.
  • Metal-Free Annulation : A reaction involving alkynes and nitriles to assemble oxazole compounds under mild conditions.

These synthetic routes provide a foundation for the development of derivatives with enhanced biological properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.045 µg/mL
Escherichia coli100 μM

These results indicate the potential application of this compound in treating infections caused by resistant strains.

Anticancer Activity

Research has shown that this compound has anticancer properties. A study reported that derivatives of this compound exhibited cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)0.5
MCF-7 (breast cancer)0.75

This suggests that modifications to the oxazole structure can lead to compounds with enhanced selectivity and potency against cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Antitubercular Activity : A recent study synthesized several oxazole derivatives based on this compound and tested them against Mycobacterium tuberculosis. The most potent derivative showed an MIC of 0.045 µg/mL with favorable pharmacokinetic properties.
  • Cytotoxicity Assay : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and MCF-7 cells at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole, and how can reaction yields be improved?

  • Methodology :

  • Reflux and solvent selection : Use polar aprotic solvents (e.g., DMSO) under reflux conditions (18–24 hours) to promote cyclization. Post-reaction, distill under reduced pressure to isolate intermediates .
  • Purification : Employ sequential crystallization (water-ethanol mixtures) to obtain high-purity compounds. Monitor yields via gravimetric analysis, optimizing stoichiometry and reaction time to mitigate side products .
  • Click chemistry : For derivatives, utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF with sodium ascorbate as a reducing agent. Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the oxazole and substituent orientation. Compare shifts with DFT-predicted values for validation .
  • IR spectroscopy : Identify functional groups (e.g., C=N stretching in oxazole rings at ~1640 cm1^{-1}) and hydrogen-bonding interactions .
  • X-ray crystallography : Resolve absolute stereochemistry and intermolecular packing effects, particularly for polymorphic forms .

Q. What pharmacological targets are associated with oxazole derivatives, and how can their activity be evaluated?

  • Methodology :

  • In vitro assays : Screen for anticancer activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Focus on targets like STAT3 inhibition or tubulin polymerization disruption .
  • Enzyme inhibition studies : Use fluorescence polarization or SPR to measure binding affinity to kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically studied for oxazole-based derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with electron-donating/-withdrawing groups (e.g., halogens, methoxy) at the 2- and 7a-positions. Compare activity via IC50_{50} values .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with targets like G-quadruplex DNA or protein kinases. Validate with MD simulations .

Q. What strategies enhance the metabolic stability and bioavailability of this compound?

  • Methodology :

  • Proteolytic resistance : Introduce heterocyclic substituents (e.g., triazoles) to reduce enzymatic degradation. Assess stability in plasma via HPLC-MS over 24 hours .
  • LogP optimization : Modify lipophilicity using substituents like phenyl or alkyl chains. Measure partition coefficients (shake-flask method) and correlate with permeability (Caco-2 assays) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodology :

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability. Use orthogonal assays (e.g., Western blotting for target inhibition) .
  • Structural analogs : Compare activity of enantiomers or regioisomers to identify critical pharmacophores. Synthesize and test diastereomers via chiral HPLC separation .

Q. What computational approaches predict the compound’s electronic properties for materials science applications?

  • Methodology :

  • DFT/TD-DFT : Calculate HOMO-LUMO gaps and excitation energies to assess potential as a light-emitting material (e.g., for OLEDs). Validate with UV-vis and fluorescence spectroscopy .
  • Charge transport modeling : Simulate hole/electron mobility using Marcus theory, correlating with crystal packing from X-ray data .

Q. How can mechanistic contradictions (e.g., multiple proposed targets) be addressed in preclinical studies?

  • Methodology :

  • Target validation : Use siRNA knock-down or CRISPR-Cas9 knockout models to confirm dependency on specific pathways (e.g., STAT3 vs. tubulin) .
  • Polypharmacology profiling : Employ proteome-wide affinity chromatography (e.g., CETSA) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole
Reactant of Route 2
Tetrahydro-2,7a-dimethyl-7aH-oxazolo(2,3-b)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.